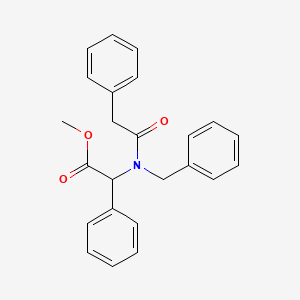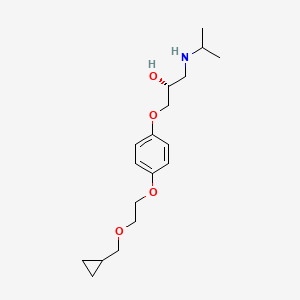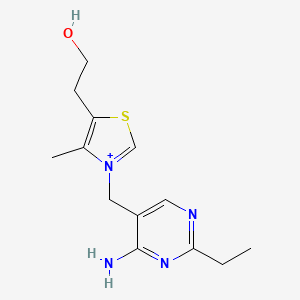
Ethylthiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylthiamine is a derivative of thiamine, also known as vitamin B1. It is a compound that has been studied for its potential applications in various fields, including pharmaceuticals and scientific research. This compound is known for its role in metabolic processes and its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylthiamine can be synthesized through various chemical reactions. One common method involves the alkylation of thiamine with ethyl halides under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylthiamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce this compound hydride.
Wissenschaftliche Forschungsanwendungen
Ethylthiamine has several applications in scientific research:
Pharmaceutical Research: It is used as a reference material in pharmaceutical quality control and method development.
Biological Studies: This compound is studied for its role in metabolic processes and its potential therapeutic effects.
Chemical Analysis: It serves as a standard in various analytical techniques, including chromatography and spectroscopy.
Wirkmechanismus
The mechanism of action of ethylthiamine involves its interaction with cellular metabolic pathways. This compound is believed to enhance the activity of enzymes involved in carbohydrate metabolism, thereby improving energy production in cells. It may also act as an antioxidant, protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ethylthiamine is similar to other thiamine derivatives, such as:
Thiamine: The parent compound, essential for carbohydrate metabolism.
Thiamine pyrophosphate: A coenzyme form of thiamine involved in enzymatic reactions.
Thiamine monophosphate: Another derivative with specific biological functions.
Uniqueness
This compound is unique due to its ethyl group, which may confer different pharmacokinetic properties compared to other thiamine derivatives. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
10593-44-9 |
|---|---|
Molekularformel |
C13H19N4OS+ |
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C13H19N4OS/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16)/q+1 |
InChI-Schlüssel |
INLYYXLPQFTQLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



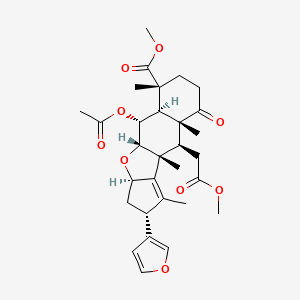
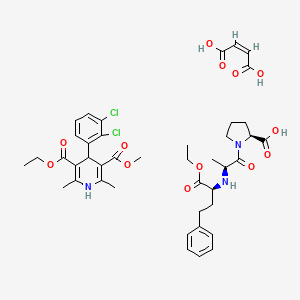
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

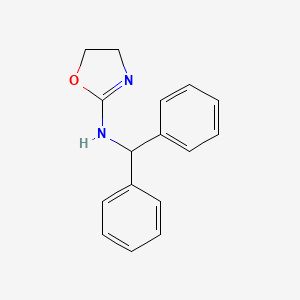
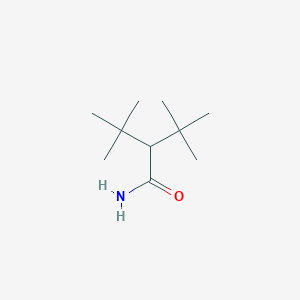
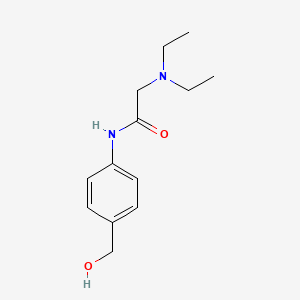
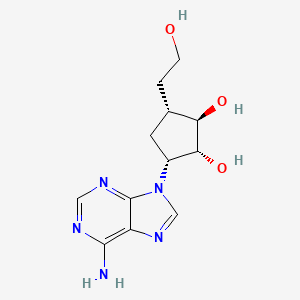
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
